molecular formula C14H22O2S B14617566 Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- CAS No. 60891-79-4

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-

Cat. No.: B14617566
CAS No.: 60891-79-4
M. Wt: 254.39 g/mol
InChI Key: WCOSFYRODOLJJR-UHFFFAOYSA-N
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Description

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- is a substituted benzene derivative featuring a butyl group at the 1-position and a tert-butyl sulfonyl group at the 4-position. The sulfonyl group (-SO₂-) is highly polar, influencing the compound’s solubility, stability, and reactivity. Its synthesis likely involves sulfonation or oxidation of a sulfide precursor, followed by alkylation to introduce the butyl chain.

Properties

CAS No.

60891-79-4

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

1-butyl-4-tert-butylsulfonylbenzene

InChI

InChI=1S/C14H22O2S/c1-5-6-7-12-8-10-13(11-9-12)17(15,16)14(2,3)4/h8-11H,5-7H2,1-4H3

InChI Key

WCOSFYRODOLJJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- typically involves the sulfonylation of 1-butyl-4-tert-butylbenzene. The reaction can be carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with structurally related benzene derivatives from the evidence:

Compound Name Substituents Functional Group Key Properties/Applications References
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- Butyl (C₄H₉), tert-butyl sulfonyl (-SO₂C(CH₃)₃) Sulfonyl High polarity; potential use in polymers or surfactants Inferred
4-Tert-butyldiphenyl sulfide (CAS 105854-98-6) tert-Butyl (C(CH₃)₃), phenylthio (-S-C₆H₅) Sulfide (thioether) Lower oxidation state; used in ligand synthesis
1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-2-(1-methylethenyl)benzene (5f) tert-Butyl sulfanylmethyl (-CH₂-S-C(CH₃)₃), methylethenyl (-CH₂-C=CH₂) Sulfanyl (thioether) Characterized via NMR/IR; intermediate in organic synthesis
Benzene1,3-bis(1,1-dimethylethyl) Two tert-butyl groups (C(CH₃)₃) Alkyl Non-polar; contributes to bitter/spicy flavors in olive oils
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene Methyl (CH₃), phenylethynyl sulfonyl (-SO₂-C≡C-C₆H₅) Sulfonyl Aromatic sulfone; possible use in electronic materials

Physical and Chemical Properties

  • Polarity: The sulfonyl group in the target compound increases polarity compared to sulfides (e.g., 4-tert-butyldiphenyl sulfide), enhancing solubility in polar solvents like ethanol or DMSO.
  • Stability : The tert-butyl group provides steric protection, reducing susceptibility to electrophilic attack. This contrasts with 1,3-bis(1,1-dimethylethyl)benzene, which lacks a sulfonyl group but is stable in hydrophobic matrices like olive oil .
  • Reactivity : Sulfonyl groups act as electron-withdrawing moieties, making the benzene ring less reactive toward electrophilic substitution compared to sulfanyl derivatives (e.g., compound 5f in ) .

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